Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
Description
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) is a chiral amide derivative characterized by an N,N-dimethylamide group and a methylamino substituent at the second carbon of the propanamide backbone. Its (R)-configuration imparts stereochemical specificity, which may influence biological activity and interaction with enantioselective targets. The molecular formula is C₆H₁₃N₂O, with a molecular weight of 129.18 g/mol .
Properties
IUPAC Name |
(2R)-N,N-dimethyl-2-(methylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWVNHMYQLQY-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N,N-dimethyl-2-(methylamino)-, ®- typically involves the reaction of propanamide with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Propanamide, N,N-dimethyl-2-(methylamino)-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
Propanamide derivatives have been investigated for their potential as ligands for the translocator protein (TSPO), which is associated with neuroinflammation. A study highlighted the development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as high-affinity TSPO ligands suitable for positron emission tomography (PET) imaging. These compounds were designed to be insensitive to human TSPO genotypes, enhancing their utility in clinical settings .
Table 1: Binding Affinity of TSPO Ligands
| Compound | Binding Affinity (nM) | Lipophilicity (clogD) | Genotype Sensitivity |
|---|---|---|---|
| (−)-10a | 5.4 | 4.18 | Low |
| 22a | 0.10 | 4.18 | Low |
This table summarizes the binding affinity and lipophilicity of selected compounds derived from propanamide, showcasing their potential as PET radioligands.
1.2 Antidepressant Development
Research indicates that propanamide derivatives could serve as precursors in synthesizing antidepressants like duloxetine. The synthesis pathway involves alkaline hydrolysis and subsequent reactions to achieve high enantiomeric purity . This application underscores the importance of propanamide in developing therapeutics targeting mood disorders.
Industrial Applications
2.1 Polymer Production
Propanamide derivatives are also utilized in producing polymers, particularly in creating hydrogels and superabsorbent materials. The compound's chemical structure allows it to participate in polymerization reactions, leading to materials with desirable properties for medical and industrial applications.
Case Study: Dimethylacrylamide
Dimethylacrylamide, a related compound, has been evaluated for its use in biomedical applications due to its biocompatibility and ability to form hydrogels. Studies have shown that these materials can be used for drug delivery systems and tissue engineering .
Toxicological Considerations
Understanding the safety profile of propanamide derivatives is crucial for their application in both medicinal and industrial contexts. Evaluations have indicated potential risks associated with exposure, including skin irritation and eye damage . It is essential to manage these risks through proper handling protocols and regulatory compliance.
Mechanism of Action
The mechanism of action of Propanamide, N,N-dimethyl-2-(methylamino)-, ®- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and applications of the target compound with analogous propanamide derivatives:
Key Observations:
- Functional Groups: The target compound’s methylamino group distinguishes it from hydroxy (e.g., N,N-dimethyllactamide) or heterocyclic (e.g., benzothiazolyl) derivatives.
- Stereochemistry : The (R)-configuration in the target compound and Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) may enhance enantioselective interactions in biological systems .
- Substituent Effects : Fluorine in Propanamide, N-2-benzothiazolyl-2-fluoro- (9CI) increases metabolic stability, while benzothiazolyl groups in Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) are associated with antimicrobial or anticancer activities .
Solubility and Lipophilicity:
- Benzothiazolyl derivatives exhibit reduced aqueous solubility due to aromatic bulk but may show improved binding to hydrophobic enzyme pockets .
Biological Activity
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI), with the molecular formula C6H14N2O, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of propanamide and features both dimethyl and methylamino functional groups. Its synthesis typically involves reactions between propanamide, dimethylamine, and methylamine under controlled conditions, often requiring catalysts to optimize yield and purity.
The biological activity of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- is primarily attributed to its interactions with various biomolecules. It may bind to specific enzymes or receptors, which can modulate their activity and lead to various physiological effects. The exact biological pathways influenced by this compound depend on its application context.
Antioxidant Activity
Research has indicated that compounds similar to Propanamide exhibit significant antioxidant properties. A study involving synthesized derivatives showed that certain compounds demonstrated strong hydrogen peroxide scavenging activity, with IC50 values ranging from 60.24 to 67.71 µg/mL. These findings suggest that Propanamide and its derivatives could be explored for potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of related compounds. For instance, novel hybrid amides were tested for their ability to inhibit albumin denaturation, with IC50 values indicating varying degrees of effectiveness compared to standard anti-inflammatory drugs like ibuprofen . This suggests that Propanamide may also possess anti-inflammatory properties worth investigating further.
Comparative Biological Activity Table
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Propanamide Derivative 1 | 60.24 | Antioxidant |
| Propanamide Derivative 2 | 67.71 | Antioxidant |
| Ibuprofen | 76.05 | Anti-inflammatory |
| Novel Hybrid Amide | 54.64 - 159.94 | Anti-inflammatory |
Study on Antibacterial Activity
A comprehensive examination of various alkaloids demonstrated that modifications in molecular structure significantly influence antibacterial efficacy. Compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that could be relevant for the development of new antibacterial agents based on propanamide derivatives .
Molecular Docking Studies
Molecular docking studies have been employed to analyze the binding affinity of propanamide derivatives with human serum albumin (HSA). These studies indicated promising interactions that could enhance the pharmacokinetic properties of the compounds, potentially leading to improved therapeutic profiles in clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-configured N,N-dimethyl-2-(methylamino)propanamide?
- Methodology : Chiral synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, enzymatic resolution using lipases or chiral auxiliaries (e.g., Evans’ oxazolidinones) can yield enantiomerically pure (R)-isomers. Stereochemical control during alkylation or amidation steps is critical, as seen in analogous propanamide derivatives .
- Key Considerations : Monitor reaction stereoselectivity via chiral HPLC or polarimetry. Validate purity using -NMR and -NMR to confirm retention of configuration.
Q. How can the crystal structure of this compound be resolved to confirm its (R)-configuration?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography .
- Experimental Design : Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
Q. What spectroscopic techniques are optimal for characterizing N,N-dimethyl-2-(methylamino)propanamide derivatives?
- Methodology :
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- NMR : Use - and -NMR to resolve methylamino (-N(CH)) and propanamide backbone signals.
Advanced Research Questions
Q. How does stereochemistry at the 2-position influence biological activity in agrochemical applications?
- Data Analysis : Compare (R)- and (S)-isomers in pesticidal assays. For example, in phosphorothioate derivatives, the (R)-configuration often exhibits higher insecticidal efficacy due to target enzyme stereoselectivity, as observed in monocrotophos analogs .
- Contradiction Resolution : If conflicting bioactivity data arise, evaluate metabolic stability (e.g., oxidative degradation pathways) or enantiomer-specific binding using molecular docking simulations.
Q. What are the degradation pathways of this compound under environmental conditions?
- Methodology : Conduct hydrolysis studies at varying pH levels (e.g., pH 5, 7, 9) and temperatures. Use LC-MS to identify breakdown products such as dimethylamine or methylamino-propanolic acid.
- Advanced Insight : Propanamide derivatives with methylamino groups are prone to photodegradation; assess UV stability using accelerated light exposure tests .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Perform molecular dynamics (MD) simulations or density functional theory (DFT) calculations to study binding affinity with acetylcholinesterase (AChE) or similar enzymes. Validate predictions with in vitro enzyme inhibition assays.
- Case Study : Analogous N-methylpropanamides show competitive inhibition of AChE, with steric hindrance from dimethyl groups reducing binding efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
